molecular formula C20H20N6O3 B12138442 ethyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B12138442
M. Wt: 392.4 g/mol
InChI Key: JOQBZTHHEGAIJC-UHFFFAOYSA-N
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Description

Ethyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that features an imidazole ring, a triazatricyclo structure, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include glyoxal, ammonia, and various alkylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with altered electronic properties .

Scientific Research Applications

Ethyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or interact with enzyme active sites, while the triazatricyclo structure may facilitate binding to receptors or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its complex triazatricyclo structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound known for its potential biological activities. The compound's structure includes multiple heterocycles and functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound features a triazatricyclo framework with an imidazole ring, which is often associated with various biological activities including antimicrobial and anticancer effects. The presence of the ethyl ester group may enhance its solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives similar to this compound. For instance:

  • In vitro studies : Compounds containing imidazole rings have shown significant cytotoxicity against various cancer cell lines. For example, derivatives exhibiting IC50 values in the low micromolar range (2.38–3.77 μM) against cervical cancer cells have been reported .
CompoundCell LineIC50 (μM)
4eSISO2.38
5lRT-1123.77

These findings suggest that the imidazole component may play a crucial role in the anticancer activity of related compounds.

Antimicrobial Activity

Imidazole derivatives are also known for their antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. Detailed studies on ethyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino derivatives are needed to establish specific antimicrobial efficacy.

The mechanism by which ethyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino compounds exert their biological effects often involves:

  • Interference with DNA replication : Some studies suggest that these compounds can intercalate into DNA or inhibit topoisomerases.
  • Induction of apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.
  • Inhibition of enzyme activity : These compounds may inhibit key enzymes involved in cellular metabolism or signal transduction.

Study on Antitumor Activity

A study explored the efficacy of imidazole-containing compounds against human ovarian carcinoma cell lines (A2780). The results indicated that specific iridium complexes derived from similar structures exhibited high antitumor activity at nanomolar concentrations . This suggests a promising avenue for further research into the potential use of ethyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino as a therapeutic agent.

Properties

Molecular Formula

C20H20N6O3

Molecular Weight

392.4 g/mol

IUPAC Name

ethyl 7-(3-imidazol-1-ylpropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C20H20N6O3/c1-2-29-20(28)14-12-15-18(23-16-6-3-4-9-25(16)19(15)27)26(17(14)21)10-5-8-24-11-7-22-13-24/h3-4,6-7,9,11-13,21H,2,5,8,10H2,1H3

InChI Key

JOQBZTHHEGAIJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCCN4C=CN=C4

Origin of Product

United States

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